molecular formula C8H4F2N2 B3056349 2,3-Difluoroquinoxaline CAS No. 7066-36-6

2,3-Difluoroquinoxaline

Cat. No.: B3056349
CAS No.: 7066-36-6
M. Wt: 166.13 g/mol
InChI Key: NGEVWMRKYXCRMF-UHFFFAOYSA-N
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Description

2,3-Difluoroquinoxaline is a high-value chemical intermediate designed for advanced research and development. As an electron-deficient heteroaromatic compound, its primary value lies in the two highly reactive fluorine atoms situated at the 2 and 3 positions of the quinoxaline ring. This structure makes it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions, allowing researchers to efficiently synthesize a diverse array of complex, functionalized quinoxaline derivatives . This compound serves as a versatile building block in organic synthesis, particularly for constructing novel molecular architectures. Its key research applications include material science and pharmaceutical development. In material science, quinoxaline derivatives are pivotal in the creation of advanced organic electronic materials. Researchers utilize this compound to develop electron-accepting components for Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) for solar cells, and Organic Field-Effect Transistors (OFETs) . The ability to perform controlled sequential substitution of the fluorine atoms enables precise tuning of the molecule's electronic properties, such as its band gap and electron affinity, which is crucial for optimizing device performance . In pharmaceutical and agrochemical research, the quinoxaline core is a privileged scaffold known for its wide spectrum of biological activities. Derivatives synthesized from 2,3-dichloroquinoxaline, a closely related compound, have demonstrated antibacterial, anticancer, antimalarial, and antiviral properties . The reactivity of this compound allows for the facile formation of carbon-heteroatom bonds (C-N, C-O, C-S) with various nucleophiles, enabling the rapid generation of compound libraries for biological screening and the development of new therapeutic agents . The mechanism of action for its derivatives varies by application. In electronic materials, it functions as an electron acceptor due to the inherent electron deficiency of the quinoxaline ring. In biological contexts, the mode of action is target-specific but often involves interaction with enzymes or receptors, potentially inhibiting key biological pathways . This product is intended for research purposes only. It is strictly not for human, veterinary, diagnostic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-difluoroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEVWMRKYXCRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220944
Record name Quinoxaline, 2,3-difluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7066-36-6
Record name Quinoxaline, 2,3-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007066366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Difluoroquinoxaline and Its Derivatives

Direct Fluorination Approaches

Direct fluorination involves the introduction of fluorine atoms onto an existing quinoxaline (B1680401) core. This can be achieved through either electrophilic or nucleophilic pathways, each with distinct mechanisms and applications.

Electrophilic Fluorination Strategies

Electrophilic fluorination introduces a fluorine atom to an electron-rich position on the quinoxaline ring. This is typically accomplished using potent electrophilic "F+" sources. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely employed for this purpose. researchgate.netrsc.org For instance, the direct C–H fluorination of certain quinoxalin-2(1H)-one derivatives can be achieved using Selectfluor, which acts as both an oxidant and a fluorine source in radical coupling reactions. rsc.orgnih.gov

Another powerful method is direct fluorination with elemental fluorine (F₂). researchgate.net The reaction of quinoxaline with elemental fluorine, often in the presence of another halogen like iodine, can yield 2-fluoro- or 2,3-difluoroquinoxaline, depending on the stoichiometry of the fluorine gas used. researchgate.netgoogle.com The process is believed to proceed via an intermediate N-iodo-heterocyclic species, which is then attacked by a fluoride (B91410) ion. researchgate.net These reactions are often conducted in acidic media, such as sulfuric or formic acid, which can deactivate the heterocyclic ring towards uncontrolled electrophilic attack. researchgate.net

Palladium-catalyzed C-H bond fluorination represents a more controlled and regioselective approach. Using a directing group, such as an 8-aminoquinoxaline, specific C-H bonds can be targeted for fluorination. rsc.org For example, in the presence of a palladium catalyst like Pd(OAc)₂, N-fluorobenzenesulfonimide (NFSI) can serve as the fluorine source to selectively introduce fluorine at the ortho-position of an aryl group attached to the quinoxaline. rsc.orgacs.org

Table 1: Examples of Electrophilic Fluorination of Quinoxaline Derivatives

SubstrateFluorinating AgentCatalyst/ConditionsProductYieldReference
QuinoxalineElemental Fluorine (F₂) / Iodine (I₂)Not specifiedThis compoundRatio-dependent researchgate.netgoogle.com
Quinoxalin-2(1H)-one derivativeSelectfluor®Radical coupling3-Fluoro-quinoxalin-2(1H)-one derivativeMedium to excellent rsc.orgnih.gov
Aryl-substituted QuinoxalineNFSIPd(OAc)₂ / TFAortho-Fluorinated aryl-quinoxalineModerate to good rsc.org

Nucleophilic Substitution Reactions in Quinoxaline Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the quinoxaline ring, particularly when it is electron-deficient or possesses good leaving groups. researchgate.netudayton.edu The chlorine atoms in 2,3-dichloroquinoxaline (B139996), for example, render the C2 and C3 positions highly electrophilic and susceptible to attack by nucleophiles. udayton.edu

While this method is more commonly used to replace chlorine with other nucleophiles, it is also the foundational principle for introducing fluorine using a nucleophilic fluoride source. The reaction involves the attack of a fluoride ion (from sources like KF or CsF) on the electron-poor carbon atom of the quinoxaline ring, leading to the displacement of a leaving group (e.g., chloride, bromide, or nitro group). The efficiency of this substitution is enhanced by the presence of electron-withdrawing groups on the quinoxaline scaffold. This approach is particularly relevant in the synthesis from halo-precursors, as detailed in the following section.

Precursor-Based Synthesis

A highly effective and common strategy for synthesizing this compound involves the use of precursors that already contain a quinoxaline core with suitable leaving groups, or the construction of the ring from fluorinated building blocks.

Synthesis from Dichloroquinoxaline Precursors

The most prevalent method for preparing this compound is the halogen exchange (HALEX) reaction starting from the readily available and commercially accessible 2,3-dichloroquinoxaline. udayton.eduresearchgate.net This nucleophilic aromatic substitution involves treating 2,3-dichloroquinoxaline with a source of fluoride ions.

Common reagents for this transformation include anhydrous potassium fluoride (KF) or cesium fluoride (CsF). The reaction is typically carried out at elevated temperatures in a high-boiling point aprotic polar solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane, to facilitate the dissolution of the fluoride salt and achieve efficient substitution. The use of phase-transfer catalysts, such as 18-crown-6, can enhance the reactivity of the fluoride salt, allowing for milder reaction conditions. mdpi.com This method provides a direct and high-yielding route to this compound.

Table 2: Synthesis of this compound from 2,3-Dichloroquinoxaline

Starting MaterialReagentConditionsProductReference
2,3-DichloroquinoxalineAnhydrous Potassium Fluoride (KF)200 °CThis compound mdpi.com
2,3-DichloroquinoxalineCesium Fluoride (CsF) / 18-crown-6DMSO, mild conditionsThis compound mdpi.com

Synthesis via Diaminonaphthalene Derivatives

An alternative to modifying a pre-existing quinoxaline is to construct the heterocyclic ring from acyclic or simpler cyclic components. The classical synthesis of quinoxalines involves the condensation of an ortho-phenylenediamine derivative with a 1,2-dicarbonyl compound. mdpi.comencyclopedia.pub To synthesize fluorinated quinoxalines, this method can be adapted by using either a fluorinated diamine or a fluorinated dicarbonyl compound.

For instance, the condensation of 2,3-diaminonaphthalene (B165487) with a fluorinated 1,2-dicarbonyl compound will yield a benzo[g]quinoxaline (B1338093) with fluorine atoms on the pyrazine (B50134) ring. Conversely, and more commonly for producing derivatives with fluorine on the benzene (B151609) rings, a fluorinated ortho-phenylenediamine, such as 4,5-difluoro-1,2-phenylenediamine, can be reacted with a suitable dicarbonyl compound like benzil. beilstein-journals.orgbeilstein-journals.org This reaction often requires heating in a solvent like ethanol (B145695) or acetic acid. The low nucleophilicity of fluorinated diamines can necessitate harsh reaction conditions, such as heating at elevated temperatures (e.g., 115 °C) for extended periods, to achieve acceptable yields. beilstein-journals.orgbeilstein-journals.org

Advanced Coupling Reactions in Fluorinated Quinoxaline Synthesis

Once synthesized, this compound serves as a valuable building block in more complex molecular architectures through various coupling reactions. The fluorine atoms can act as leaving groups in nucleophilic substitution reactions or the entire fluorinated quinoxaline moiety can be coupled using modern catalytic methods.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgsigmaaldrich.com While the C-F bond is generally strong, under specific catalytic conditions, fluorinated quinoxalines can participate in these transformations. More commonly, the fluorine atoms are first replaced by other halogens (e.g., Br or I) or converted to triflates to facilitate standard cross-coupling protocols. However, direct C-F bond activation for coupling reactions is an area of active research.

Alternatively, the fluorine atoms in this compound can be displaced by various nucleophiles in SNAr reactions to create a library of diversely functionalized quinoxalines. For example, reaction with amines, phenols, or thiols can introduce new substituents at the 2- and 3-positions, demonstrating the utility of this compound as a versatile synthetic intermediate.

Palladium-Catalyzed Stille Coupling for Conjugated Systems

The Stille coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org This reaction is particularly effective for creating conjugated systems involving this compound derivatives.

Electron-deficient quinoxaline halides have been shown to couple efficiently with electron-rich organostannanes. researchgate.net The mechanism of the Stille reaction involves the oxidative addition of the halide to the palladium(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org The reaction's versatility allows for the coupling of various sp2-hybridized groups, such as vinyl and aryl moieties. wikipedia.org

A variety of palladium catalysts, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, often in the presence of additives like LiCl or Cu(I) salts, are employed to facilitate these transformations. organic-chemistry.orgmdpi.com For instance, the Stille coupling of 5,8-dibromo-6,7-difluoroquinoxaline with 2-tributyltinylthiophene using a Pd(PPh₃)₄ catalyst in toluene (B28343) at 110°C yields 5,8-di(thiophen-2-yl)-6,7-difluoroquinoxaline, a component in organic electronics.

Table 1: Examples of Stille Coupling Reactions for Quinoxaline Derivatives

ElectrophileOrganostannaneCatalyst SystemProductApplication Area
5,8-Dibromo-6,7-difluoroquinoxaline2-TributyltinylthiophenePd(PPh₃)₄5,8-Di(thiophen-2-yl)-6,7-difluoroquinoxalineOrganic Electronics
Aryl HalidesOrganotin ReagentsPd(OAc)₂/DabcoBiarylsGeneral Synthesis organic-chemistry.org
Acyl ChloridesOrganotin ReagentsPalladium CatalystKetonesGeneral Synthesis libretexts.org

This table provides illustrative examples of Stille coupling reactions involving quinoxaline precursors and other organic halides.

Other Cross-Coupling Methods (e.g., Suzuki Reaction)

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. wikipedia.orglibretexts.org It is widely favored due to its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generation of non-toxic byproducts. researchgate.netyonedalabs.com

A versatile route to both symmetrical and unsymmetrical 2,3-disubstituted quinoxalines has been developed using the Suzuki-Miyaura coupling of 2,3-dichloroquinoxaline with various boronic acids. thieme-connect.comthieme-connect.com This method demonstrates broad functional group tolerance, accommodating both electron-rich and electron-poor boronic acids, as well as sterically hindered ortho-substituted aryl boronic acids. thieme-connect.com

The reaction is typically catalyzed by palladium complexes like Pd(PPh₃)₄ in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). thieme-connect.com The choice of solvent can vary, with mixtures like toluene and ethanol being common. thieme-connect.com

Table 2: Suzuki-Miyaura Coupling of 2,3-Dichloroquinoxaline with Various Boronic Acids

Boronic AcidCatalyst SystemBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH92 thieme-connect.com
4-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH95
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH98
2-Methylphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH85

Data adapted from a study on the facile synthesis of 2,3-disubstituted quinoxalines. thieme-connect.com The table showcases the high efficiency of the Suzuki-Miyaura coupling for this class of compounds.

Asymmetric Synthesis of Fluorinated Quinoxaline Derivatives

The synthesis of chiral, fluorinated quinoxaline derivatives is of significant interest, particularly for applications in medicinal chemistry and materials science. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

While direct asymmetric synthesis of the this compound core is not commonly reported, the asymmetric functionalization of pre-existing fluorinated quinoxaline scaffolds is a viable strategy. For instance, the synthesis of asymmetric fluorinated 2,3-bis(5-arylthiophen-2-yl)quinoxalines has been described, leading to materials with interesting photophysical properties. researchgate.netresearchgate.net

Another approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry of reactions involving quinoxaline derivatives. Although specific examples for this compound are not prevalent in the provided search results, the general principles of asymmetric catalysis, such as those employed in the synthesis of fluorinated amino acids using chiral Ni(II) complexes, could potentially be adapted. beilstein-journals.orgnih.gov Such methods often rely on the formation of a chiral catalyst-substrate complex to direct the approach of a reagent from a specific face, thereby inducing stereoselectivity.

Retrosynthetic Analysis and Strategic Disconnections for this compound

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical "disconnections."

The core principle of retrosynthetic analysis involves identifying key bonds that can be "disconnected" to reveal simpler precursor molecules, known as synthons. youtube.com For this compound, a primary disconnection would be the C-F bonds. However, a more practical approach involves recognizing that it can be synthesized from the more readily available 2,3-dichloroquinoxaline. cusat.ac.in

A key retrosynthetic disconnection for substituted 2,3-difluoroquinoxalines would be the carbon-carbon bonds formed via cross-coupling reactions. For example, a 2-aryl-3-fluoroquinoxaline can be disconnected at the C-aryl bond, leading back to this compound and an appropriate arylating agent (e.g., an arylboronic acid for a Suzuki reaction or an arylstannane for a Stille reaction).

The quinoxaline ring itself can be disconnected across the two C-N bonds of the pyrazine ring. This leads back to an o-phenylenediamine (B120857) derivative and a 1,2-dicarbonyl compound, which is the classical and most widely used method for quinoxaline synthesis. cusat.ac.inresearchgate.net For this compound, this would conceptually lead to a fluorinated 1,2-dicarbonyl equivalent, though the direct condensation approach to form the difluoro-substituted heterocycle is less common than post-condensation fluorination. A more recent approach involves the condensation of 4,5-difluorobenzene-1,2-diamine with ethyl oxoacetate to yield 6,7-difluoroquinoxaline-2-ol, which can then be further functionalized. researchgate.net

Functional group interconversions (FGIs) are crucial steps in a retrosynthetic plan, allowing for the conversion of one functional group into another to facilitate a key bond-forming reaction or to arrive at the final target structure. youtube.com

In the context of this compound synthesis, a key FGI is the conversion of hydroxyl groups to chlorine atoms, and subsequently to fluorine atoms. For instance, the synthesis might start with the condensation of an o-phenylenediamine with an α-dicarbonyl compound to form a dihydroxyquinoxaline. This can then be chlorinated using reagents like phosphorus oxychloride (POCl₃) to give 2,3-dichloroquinoxaline. cusat.ac.in This dichloro derivative is then the direct precursor for the FGI to this compound via a halogen exchange reaction. cusat.ac.in

Another important set of FGIs involves the manipulation of substituents on the benzene portion of the quinoxaline ring. For example, a nitro group can be introduced via nitration and subsequently reduced to an amino group, which can then be further modified. scielo.brscielo.br These transformations allow for the synthesis of a diverse range of functionalized quinoxaline derivatives from common starting materials.

Computational and Theoretical Investigations of 2,3 Difluoroquinoxaline

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and properties of molecular systems, offering a favorable balance between computational cost and accuracy. nih.govacs.org For quinoxaline (B1680401) derivatives, DFT is extensively used to predict geometries, analyze frontier orbitals, and estimate properties relevant to their application in electronics and medicine.

The first step in most computational analyses is the optimization of the molecule's geometry to find its lowest energy conformation. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. For derivatives like 2,3-difluoroquinoxaline, these parameters are crucial as they influence molecular packing in the solid state and the degree of electronic conjugation in polymers.

The electronic character of a molecule is largely described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The difference between these energies, the HOMO-LUMO gap, is a critical parameter that approximates the energy required for electronic excitation and influences the molecule's stability and reactivity.

For materials used in organic electronics, the HOMO and LUMO levels determine the efficiency of charge injection and transport. nih.govacs.org In a comprehensive computational screening of acceptor units for conjugated polymers, a tetramer containing this compound (identified as acceptor A25) was analyzed. The study reported the following DFT-calculated energy levels:

PropertyValue (eV)
HOMO Energy-5.99
LUMO Energy-2.31
HOMO-LUMO Gap3.68

Table 1: Calculated frontier orbital energies for a (D–B–A–B)₄ tetramer containing a this compound acceptor unit, as determined by DFT calculations at the B3LYP/6-311g(d) level. nih.gov

The introduction of fluorine atoms significantly impacts the electronic structure. Fluorine is a highly electronegative atom, and its presence on the quinoxaline ring lowers the energy of both the HOMO and LUMO levels. researchgate.net This effect is beneficial for creating stable n-type (electron-transporting) materials and for increasing the open-circuit voltage in organic solar cells. researchgate.net Studies have shown that increasing the fluorine substitution on the acceptor unit can subtly alter the band gap; for instance, the substitution of a second fluorine atom was found to increase the band gap of a polymer from 1.92 eV to 1.95 eV. nih.govacs.org

DFT calculations are instrumental in predicting the optical and optoelectronic properties of new materials before their synthesis. The HOMO-LUMO gap provides a first estimate of the optical band gap, which determines the wavelength of light a molecule will absorb. nih.govacs.org

Furthermore, DFT can be used to calculate other important parameters, such as polarizability (α) and hyperpolarizability (β), which describe a molecule's response to an external electric field and are key indicators of its potential for use in non-linear optical (NLO) applications. The rational design of donor-acceptor systems often targets the enhancement of hyperpolarizability. researchgate.net Computational studies have demonstrated a relationship between structural properties like bond length alternation and the first-order hyperpolarizability, providing a pathway to designing molecules with high NLO response. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. nih.govacs.orgresearchgate.net It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and oscillator strengths, which determine the intensity of the absorption. This information can be used to simulate a molecule's UV-Vis absorption spectrum.

In the computational screening of donor-acceptor polymers, TD-DFT was used to calculate the energy of the lowest singlet excited state (S₀ → S₁) for the oligomer containing the this compound unit. nih.govacs.org This calculation provides a more accurate prediction of the optical band gap compared to the simple HOMO-LUMO difference. Such analyses are critical for designing materials for organic solar cells, where matching the absorption spectrum to the solar spectrum is paramount, and for organic light-emitting diodes (OLEDs), where the emission color is determined by the excited-state properties. researchgate.net

Quantum Chemistry Methods for Electronic Structure Elucidation

The investigation of electronic structure relies on a variety of quantum chemistry methods. For quinoxaline-based systems, the most widely used approach is DFT with hybrid functionals, such as B3LYP, which incorporates a portion of exact exchange from Hartree-Fock theory to improve accuracy. nih.govacs.org The choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals, is also critical. A common choice for these types of molecules is a Pople-style basis set like 6-311g(d), which provides a good description of electron distribution. nih.gov

The comprehensive study on donor-acceptor polymers performed its structural optimizations and electronic property calculations on the this compound-containing system using the B3LYP hybrid functional with the 6-311g(d) basis set, demonstrating a standard and effective level of theory for these molecules. nih.gov

Computational Screening and Rational Design of Quinoxaline Derivatives

A major strength of computational chemistry is its ability to screen large virtual libraries of compounds to identify candidates with promising properties for a specific application. This process of rational design significantly reduces the time and expense associated with experimental synthesis and testing.

The quinoxaline scaffold is a frequent subject of such design studies. For instance, the large-scale DFT and TD-DFT investigation of 52 different acceptor units, including this compound, aimed to establish clear design principles for creating donor-acceptor polymers with tailored electronic and optical properties for high-efficiency solar cells. nih.govacs.orgresearchgate.net

Beyond materials science, computational design is heavily employed in drug discovery. Studies have used ligand-based approaches, quantitative structure-activity relationship (QSAR) modeling, and molecular docking to design novel quinoxaline derivatives as inhibitors for specific biological targets. Examples include:

Anticancer Agents: Designing quinoxaline derivatives to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor growth. researchgate.net

Anti-HIV Agents: Screening virtual libraries of quinoxaline compounds to identify potent inhibitors of HIV reverse transcriptase. conicet.gov.ar

PARP-1 Inhibitors: Using the quinoxaline core as a bio-isosteric scaffold to design new inhibitors of the Poly(ADP-ribose) polymerase-1 enzyme for cancer therapy. mdpi.com

These studies showcase how fundamental computational investigations into building blocks like this compound provide the essential data needed to inform the rational design of a vast range of complex functional molecules.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)mdpi.com

A comprehensive search of available scientific literature and computational chemistry databases did not yield specific studies on the Hirshfeld surface analysis of this compound. While research exists for related halogenated quinoxaline derivatives, which describes various intermolecular interactions, specific quantitative data and detailed research findings from Hirshfeld surface analysis for the title compound are not presently available.

Therefore, a detailed discussion and data table regarding the intermolecular interactions of this compound based on Hirshfeld surface analysis cannot be provided at this time.

Applications of 2,3 Difluoroquinoxaline in Functional Materials Science

Organic Electronic Devices

The 2,3-difluoroquinoxaline core is extensively utilized in the design and synthesis of materials for a variety of organic electronic devices. Its primary role is to serve as an electron-deficient unit, which can be strategically combined with electron-donating moieties to create materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy level engineering is critical for efficient charge injection, transport, and separation in devices like organic solar cells.

Organic Solar Cells (OSCs) and Photovoltaics

In the realm of organic photovoltaics, this compound has emerged as a key component in the development of high-performance photoactive materials. It is integrated into both polymer donors and small molecule acceptors to enhance the power conversion efficiency (PCE) of organic solar cells.

Donor-Acceptor (D-A) Materials Design and Optimization

The Donor-Acceptor (D-A) architecture is a fundamental design concept for organic photovoltaic materials, and this compound frequently serves as the acceptor (A) component within a larger D-A polymer or small molecule. This design facilitates intramolecular charge transfer (ICT), which is crucial for light absorption and the generation of charge carriers.

Side-chain engineering on the difluoroquinoxaline (DFQ) unit is a highly effective strategy for optimizing material properties. nih.gov For instance, two D-A copolymers, PBQ5 and PBQ6, were developed using bithienyl-benzodithiophene (BDTT) as the donor unit and DFQ as the acceptor unit. nih.gov By modifying the side chains on the DFQ moiety from simple alkyl chains (in PBQ5) to alkyl-substituted fluorothiophene side chains (in PBQ6), researchers achieved redshifted absorption, stronger intermolecular interaction, and higher hole mobility in PBQ6. nih.gov This optimization at the molecular level translated to improved device performance, with a PBQ6:Y6 based solar cell achieving a remarkable power conversion efficiency (PCE) of 17.62%. nih.gov

Similarly, replacing the fluorine substituents on the side chains of the high-performing PBQ6 polymer with chlorine to create PBQ9 resulted in a material with a high PCE of 18.81% (certified at 18.33%) and a high fill factor of 80.59%. chinesechemsoc.org This demonstrates that thoughtful side-chain engineering on the difluoroquinoxaline unit can lead to significant performance enhancements and potentially lower production costs. chinesechemsoc.orgchinesechemsoc.org

Non-Fullerene Acceptors (NFAs) Incorporating Difluoroquinoxaline

While traditionally used within the donor polymer, the difluoroquinoxaline moiety is also a promising core for the construction of non-fullerene acceptors (NFAs). The development of high-performance NFAs is a major focus in OSC research, aiming to overcome the limitations of fullerene-based acceptors. the-innovation.org

Researchers have designed and synthesized unfused NFAs using an electron-deficient quinoxaline (B1680401) core. researchgate.net In one study, two unfused NFAs, UF-Qx-2F and UF-Qx-2Cl, were created with a quinoxaline central unit linked to cyclopentadithiophene. By changing the end groups, the material's crystallinity and molecular packing could be fine-tuned. The device based on the chlorinated NFA (J52:UF-Qx-Cl) achieved a higher PCE of 10.81% and exhibited better stability compared to its fluorinated counterpart. researchgate.net This highlights the potential of using difluoroquinoxaline as a central building block for cost-effective and high-performance unfused NFAs. researchgate.net

Role of Fluorination in Modulating Photovoltaic Performance

Fluorination is a critical strategy for modulating the optoelectronic properties of organic semiconductor materials. rsc.org Introducing fluorine atoms onto the quinoxaline unit has profound effects on the resulting material's energy levels and, consequently, the photovoltaic performance.

The strong electron-withdrawing nature of fluorine atoms effectively lowers both the HOMO and LUMO energy levels of the material. researchgate.netmdpi.com A lower HOMO level is particularly desirable as it generally leads to a higher open-circuit voltage (VOC) in the solar cell device. nih.gov For example, in a series of D-A copolymers, the introduction of two fluorine atoms to the quinoxaline unit in polymer PPyQxff, compared to the non-fluorinated PPyQx, resulted in lower HOMO and LUMO levels. mdpi.com This strategic fluorination also leads to better molecular ordering and planarization of the polymer backbone, which can favorably narrow the band gap. mdpi.com

Furthermore, fluorination can enhance charge mobility and promote efficient charge separation and transport. nih.govbohrium.com In a comparison between two polymers, the fluorinated version (PBCl-MTQF) exhibited a PCE of 7.48%, significantly higher than the 3.52% achieved by a related polymer with cyano substituents (PBCl-MTQCN). The improved performance was attributed to more favorable aggregation in the active layer, which reduced charge recombination. nih.gov

Polymer Donors and Copolymers in OSC Architectures

Difluoroquinoxaline is a versatile building block for a wide array of polymer donors and D-A copolymers. nih.gov These polymers are designed to have a low HOMO energy level to maximize VOC and a complementary absorption spectrum to the NFA to maximize the short-circuit current (Jsc). nih.govbohrium.com

One notable example is the polymer PBDT-TFQ, which incorporates a fluorinated quinoxaline unit. This polymer exhibits a broad and strong absorption spectrum and, when blended with PC71BM, achieved a high PCE of 8.0% with a Voc of 0.76 V and a Jsc of 18.2 mA cm-2. researchgate.net

Further advancements have been made by incorporating additional electron-withdrawing groups onto the difluoroquinoxaline-based polymer backbone. Two copolymers, PDNB and PDNB-2F, were developed using difluoroquinoxaline with a naphthalimide substituent as the acceptor motif. researchgate.netrsc.org Both polymers exhibited deep HOMO levels. The fluorinated version, PDNB-2F, showed an enhanced absorption coefficient. researchgate.netrsc.org Consequently, a device based on PDNB-2F blended with the acceptor Y6 achieved a superior PCE of 12.18%, compared to 8.83% for the non-fluorinated PDNB-based device. nih.govresearchgate.net This improvement was linked to enhanced carrier mobilities and more favorable morphology in the blended film. nih.gov

Photovoltaic Performance of OSCs Featuring Difluoroquinoxaline-Based Polymers
Polymer DonorAcceptorPCE (%)VOC (V)JSC (mA/cm²)FF (%)
PBQ6Y617.62--77.91
PBQ9m-TEH18.81--80.59
PBDT-TFQPC71BM8.00.7618.258.1
PDNB-2FY612.180.87--
PDNBY68.83---
PBCl-MTQFY67.48---
Dye-Sensitized Solar Cells (DSSCs) Components

The application of this compound extends to dye-sensitized solar cells (DSSCs), where it can be incorporated into the molecular structure of organic sensitizers (dyes). In a typical D-π-A (Donor-π-bridge-Acceptor) dye, the quinoxaline moiety can act as an effective electron acceptor or as part of the π-bridge. case.eduresearchgate.net

In one study, Pyrazino[2,3-g]quinoxaline was used as a π-linker in D-π-A type dyes, leading to a broad and intense spectral absorption. A DSSC constructed with this dye achieved a power conversion efficiency of 6.86%. rsc.org Other research has focused on quinoxaline-2,3-dione derivatives for use in DSSCs. wu.ac.th Theoretical studies using density functional theory (DFT) have shown that the HOMO and LUMO energy levels of these molecules can have a positive impact on the dye regeneration and electron injection processes, which are critical for efficient DSSC operation. wu.ac.th The quinoxaline unit has been identified as a promising candidate for the electron-accepting component in organic sensitizers for DSSCs. case.edu

Organic Light-Emitting Diodes (OLEDs) and Luminescent Systems

The electron-deficient quinoxaline core is widely utilized in the design of materials for OLEDs. It serves as an excellent electron-accepting unit when paired with electron-donating moieties, forming donor-acceptor (D-A) type molecules that are crucial for efficient light emission.

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for harvesting both singlet and triplet excitons in OLEDs, enabling internal quantum efficiencies of up to 100%. This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which facilitates the up-conversion of non-emissive triplets to emissive singlets through reverse intersystem crossing (RISC).

The this compound scaffold is integral to designing TADF emitters. In D-A molecules, the quinoxaline unit functions as the acceptor, where the highest occupied molecular orbital (HOMO) is localized on the donor and the lowest unoccupied molecular orbital (LUMO) is on the quinoxaline acceptor. This spatial separation of frontier orbitals leads to a small ΔEST, which is a prerequisite for efficient TADF.

Research has demonstrated a series of red and near-infrared (NIR) TADF emitters based on a dibenzo[f,h]pyrido[2,3-b]quinoxaline (B11843148) acceptor moiety. By modulating the strength of the electron-donating group attached to the quinoxaline-based core, the emission wavelength can be tuned. For instance, emitters incorporating this acceptor have achieved emission wavelengths from 643 nm to 743 nm with small ΔEST values of less than 0.1 eV. One such compound, DMACPyBP, which uses a weaker donor, exhibited a high photoluminescence quantum yield (ΦPL) of 62.3% and a very small ΔEST of 0.03 eV.

Table 1: Performance of Quinoxaline-Based TADF Emitters

Emitter Donor Group Emission Max (λPL) ΔEST (eV) ΦPL (%)
DMACPyBP DMAC 643 nm 0.03 62.3%
DPACz PyBP DPACz 722 nm < 0.1 -
PXZPyBP PXZ 743 nm 0.10 21.2%

Data sourced from studies on dibenzo[f,h]pyrido[2,3-b]quinoxaline-based emitters.

Beyond TADF, the this compound unit is a powerful chromophore for general OLED applications. Its inherent electronic properties make it a key component in creating stable and efficient light-emitting materials. The strong electron deficiency of the quinoxaline ring system is a primary reason for its increasing use in functional dyes and luminophores. When incorporated into a larger conjugated system, the quinoxaline moiety can significantly influence the molecule's absorption and emission characteristics, leading to tunable colors and improved device performance. For example, quinoline-based materials, which share structural similarities, have been synthesized for use as electron-transporting and blue-emitting materials in OLEDs.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. The performance of an OFET is highly dependent on the charge transport characteristics of the organic semiconductor used in its channel. Quinoxaline derivatives have been investigated as organic semiconductor materials for these applications. The electron-deficient nature of the quinoxaline core makes it suitable for n-type (electron-transporting) semiconductors, although p-type (hole-transporting) behavior has also been observed. In one study, a quinoxaline-based material was utilized in an OFET, demonstrating p-type mobility as high as 1.33 × 10⁻⁴ cm² V⁻¹ s⁻¹. This indicates the potential of the quinoxaline scaffold in designing active materials for organic transistors.

Chemical Sensors and Electrochromic Devices

The responsive optical and electronic properties of the this compound scaffold make it an excellent platform for developing chemical sensors and electrochromic materials.

Chemical Sensors: Quinoxaline-based molecules have been successfully designed as chemosensors for a wide range of analytes, including metal ions, anions, and neutral molecules. researchgate.netmdpi.com These sensors typically operate via a change in their fluorescence or color upon binding with the target analyte. researchgate.net The quinoxaline unit acts as the signaling component of the sensor molecule. For example, a quinoxaline-based fluorimetric probe was developed for the selective "turn-on" detection of mesitylene, a volatile organic compound (VOC), in aqueous media with a detection limit of approximately 2.66 ppm. rsc.orgnih.gov Other quinoxaline derivatives have been engineered to detect metal ions such as Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ with distinct, visible color changes. researchgate.netnih.gov Furthermore, quinoxalinebis(sulfonamide) receptors have shown the ability to recognize anions like fluoride (B91410) (F⁻) and acetate (B1210297) (OAc⁻). acs.org

Electrochromic Devices: Electrochromic materials can change their color in response to an applied electrical potential. This property is useful for applications like smart windows and low-power displays. nih.govmdpi.com Donor-acceptor materials based on a pyrrolo[1,2-α]quinoxaline skeleton have been engineered for use in electrochromic devices. rsc.org By modifying the electron-withdrawing strength of substituents on the quinoxaline unit, the energy gap of the material can be tuned. rsc.org Devices fabricated from these materials have demonstrated excellent stability and reversibility in color switching. rsc.org

Supramolecular Chemistry and Molecular Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The defined geometry and electronic properties of this compound make it a versatile building block for the programmed self-assembly of complex, functional architectures.

Design of Supramolecular Host Frameworks

The planar, aromatic structure of the quinoxaline unit allows it to participate in π-π stacking and other non-covalent interactions that drive the formation of ordered assemblies. This has been leveraged to create supramolecular frameworks and covalent organic frameworks (COFs).

In one instance, a quinoxaline-based probe was shown to undergo mesitylene-induced self-assembly. rsc.orgnih.gov Upon interaction with the analyte, the probe molecules transformed from a fibril-network morphology into a more ordered, stone-shaped hetero-structure, which was responsible for the "turn-on" fluorescence sensing response. rsc.orgnih.gov This demonstrates the use of the quinoxaline framework in creating dynamic host systems that respond to specific guest molecules.

Furthermore, the quinoxaline linkage has been used in the synthesis of robust covalent organic frameworks (COFs). rsc.org A one-pot strategy was developed to create stable binary COFs featuring both quinoxaline and imine linkages. rsc.org These frameworks exhibit high stability under acidic and basic conditions and have shown potential for applications such as gas separation. rsc.org

Photocatalysis and Hydrogen Evolution Reactions

The electron-deficient quinoxaline core is a key component in the design of organic photosensitizers (dyes) for photocatalytic applications, particularly in light-driven hydrogen evolution from water. unisi.itmdpi.com The fundamental principle involves using a molecular dye to absorb visible light and initiate the charge separation process required for catalysis. The strong electron-accepting nature of the quinoxaline moiety makes it an ideal building block for this purpose. nih.govsymbiosisonlinepublishing.com

Many of the most effective organic photosensitizers are based on a Donor-Acceptor (D-A) or Donor-Acceptor-π-Bridge-Acceptor (D-A-π-A) architecture. unisi.itacs.orgmdpi.com In this design:

The Donor (D) is an electron-rich unit (e.g., triphenylamine) that absorbs a photon of light, promoting an electron to an excited state.

The Acceptor (A) is an electron-deficient unit that facilitates the separation of the excited electron from the donor, preventing rapid charge recombination. The quinoxaline unit serves exceptionally well in this role. nih.govacs.orgmdpi.com

A π-Bridge (e.g., thiophene) can be used to connect the donor and acceptor, helping to tune the electronic and absorption properties of the dye.

A second Acceptor/Anchoring Group (e.g., cyanoacrylic acid) is often included to bind the dye to the surface of a semiconductor nanoparticle, such as titanium dioxide (TiO₂), and to facilitate electron injection. unisi.it

The process for dye-sensitized hydrogen evolution can be summarized as follows:

The quinoxaline-based dye absorbs visible light, creating an excited electron-hole pair.

The excited electron is rapidly injected from the dye's lowest unoccupied molecular orbital (LUMO) into the conduction band of the TiO₂ semiconductor.

The electron travels through the semiconductor to a co-catalyst, typically platinum (Pt) nanoparticles, deposited on the surface.

At the co-catalyst site, the electron reduces a proton (H⁺) from the aqueous solution to produce a hydrogen atom (H•). Two hydrogen atoms then combine to form molecular hydrogen (H₂).

The oxidized dye is regenerated by a sacrificial electron donor (e.g., triethanolamine) in the solution, completing the catalytic cycle.

The inclusion of an electron-deficient quinoxaline moiety, particularly a this compound, would be expected to lower the LUMO energy level of the dye. This enhances the driving force for electron injection into the TiO₂ conduction band, a critical step for efficient photocatalysis. Research on various quinoxaline-based dyes has demonstrated their effectiveness in dye-sensitized systems for both solar cells and hydrogen production. unisi.itmdpi.com

The table below presents data on representative quinoxaline-based dyes used in photoelectrochemical cells, illustrating the performance metrics associated with these molecular architectures.

Dye IdentifierMolecular ArchitectureKey Structural UnitsApplicationPerformance Metric
IQ4D-A-π-ADonor: Indoline; Acceptor: Quinoxaline; π-Bridge: Thiophene (B33073)Dye-Sensitized Solar CellPower Conversion Efficiency: 9.03% nih.gov
IQ21D-A-π-ADonor: Indoline; Acceptor: Quinoxaline; π-Bridge: CPDTDye-Sensitized Solar CellPower Conversion Efficiency: 10.41% (cosensitized) acs.orgnih.gov
Dye 1a-cD-A-π-ADonor: Alkoxy-benzene; Acceptor: 2,3-DiphenylquinoxalineDye-Sensitized Photoelectrochemical CellPhotocurrent: ~0.15 mA cm⁻² unisi.it
Dye 6D-ADonor: Triphenylamine; Acceptor: DiphenylquinoxalineDye-Sensitized Solar CellPower Conversion Efficiency: 7.35% nih.gov

Coordination Chemistry of 2,3 Difluoroquinoxaline Derivatives

Synthesis of Metal Complexes with Fluorinated Quinoxaline (B1680401) Ligands

The synthesis of metal complexes featuring fluorinated quinoxaline ligands, such as 2,3-difluoroquinoxaline, involves various synthetic methodologies, including cyclometalation and coordination with main group and transition metals. These methods allow for the creation of a diverse range of coordination compounds with tailored properties.

Cyclometalation Reactions (e.g., Iridium(III) Complexes)

Cyclometalation is a powerful technique for the synthesis of stable organometallic complexes, particularly with d-block elements like iridium(III). In this process, a ligand undergoes an intramolecular C-H bond activation and forms a metallacycle. For quinoxaline-based ligands, this typically involves the formation of a five-membered ring through the coordination of a nitrogen atom from the quinoxaline ring and a carbon atom from an adjacent phenyl group.

The synthesis of cyclometalated iridium(III) complexes often begins with the reaction of iridium(III) chloride hydrate (B1144303) with the desired cyclometalating ligand. This initial step typically forms a chloride-bridged iridium(III) dimer. Subsequent reaction of this dimer with an ancillary ligand, such as a bipyridine or acetylacetonate, leads to the formation of the final mononuclear iridium(III) complex. The use of solid-state mechanochemistry has been shown to be an efficient and environmentally friendly alternative to traditional solution-based methods for the synthesis of tris-cyclometalated iridium(III) complexes. nih.gov

While specific studies on the cyclometalation of this compound are not extensively detailed in the provided search results, the general principles of cyclometalation of related fluorinated phenylpyridine and phenylquinoline ligands can be extrapolated. The presence of electron-withdrawing fluorine atoms on the quinoxaline ring is expected to influence the ease of C-H activation and the electronic properties of the resulting iridium(III) complexes. For instance, the synthesis of iridium(III) complexes with 2-(2',4'-difluorophenyl)-4-methyl-pyridine (F2Meppy) has been reported through a multi-step process involving a Suzuki coupling to prepare the ligand, followed by reaction with an iridium precursor. researchgate.net

Complexes with Main Group and Transition Metal Centers (e.g., Silver(I) Complexes)

This compound and its derivatives can also act as neutral N-donor ligands, coordinating to a variety of main group and transition metal centers. Silver(I) complexes, in particular, have been widely studied due to their interesting structural diversity and potential applications.

The synthesis of silver(I) complexes with quinoxaline-based ligands is typically achieved by the direct reaction of a silver(I) salt, such as silver(I) nitrate (B79036) or silver(I) tetrafluoroborate, with the ligand in a suitable solvent. The coordination geometry of the resulting complex is influenced by factors such as the metal-to-ligand ratio, the nature of the counter-anion, and the solvent used for crystallization. Silver(I) can adopt various coordination numbers, with linear, trigonal planar, and tetrahedral geometries being the most common. nih.gov

For example, the reaction of 2-chloroquinoxaline (B48734) with silver(I) nitrate in a water-ethanol mixture yielded two different crystalline Ag(I) complexes: a polymeric complex, [Ag(2Cl-quinox)(NO3)]n, and a product containing both a monomeric species, [Ag(2Cl-quinox)2(NO3)], and the polymeric form. In these structures, the 2-chloroquinoxaline ligand acts as a terminal monodentate ligand.

Electronic and Photophysical Properties of Metal-Quinoxaline Coordination Compounds

The electronic and photophysical properties of metal-quinoxaline coordination compounds are of great interest, particularly for applications in organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. The introduction of fluorine atoms into the quinoxaline ligand can significantly modulate these properties.

Cyclometalated iridium(III) complexes are well-known for their strong phosphorescence at room temperature. The emission color and efficiency of these complexes can be tuned by modifying the cyclometalating and ancillary ligands. The emission in these complexes typically originates from a triplet metal-to-ligand charge transfer (³MLCT) excited state, often mixed with ligand-centered (³LC) or ligand-to-ligand charge transfer (³LLCT) character. mdpi.comrsc.org The introduction of fluorine substituents on the cyclometalating ligand generally leads to a blue-shift in the emission wavelength due to the stabilization of the highest occupied molecular orbital (HOMO) energy level. mdpi.com For example, iridium(III) complexes with fluorinated phenylpyridine ligands have been shown to exhibit emissions ranging from yellow to sky-blue. mdpi.com

The photophysical properties of several iridium(III) complexes are summarized in the table below:

ComplexEmission Maximum (λem, nm)Photoluminescence Quantum Yield (PLQY)Lifetime (τ, μs)
Ir1 ((ppy)2Ir(L-alanine))5090.481.64
Ir2 ((F4ppy)2Ir(L-alanine))4930.551.67
Ir3 ((F2,4,5ppy)2Ir(L-alanine))4640.691.46
Ir1 (neutral complex)6250.320.14
Ir2 (neutral complex)6200.350.13

Data for Ir1-Ir3 complexes from mdpi.com. Data for neutral Ir1 and Ir2 complexes from nih.gov.

Silver(I) complexes with N-heterocyclic ligands can also exhibit luminescence, although it is often weaker and more dependent on the specific ligand and crystal packing. The electronic properties of silver(I) complexes are characterized by ligand-centered π-π* transitions and, in some cases, metal-to-ligand or ligand-to-metal charge transfer bands.

Ligand Design for Tunable Coordination Behavior

The design of the quinoxaline ligand is crucial for controlling the coordination behavior and the properties of the resulting metal complexes. The introduction of substituents, such as fluorine atoms, at specific positions on the quinoxaline ring can be used to fine-tune the electronic and steric properties of the ligand.

The electron-withdrawing nature of fluorine atoms in this compound lowers the energy of the π* orbitals of the ligand. This can affect the energy of the MLCT bands in transition metal complexes, leading to changes in their photophysical properties. For instance, in iridium(III) complexes, fluorination of the cyclometalating ligand is a common strategy to achieve bluer emissions. mdpi.com

Furthermore, the position of substituents can influence the coordination mode of the ligand. While this compound itself is expected to act as a simple N,N'-bidentate or monodentate ligand, the introduction of other functional groups could lead to more complex coordination behaviors, such as acting as a bridging ligand to form polynuclear structures. The steric bulk of the substituents can also play a role in determining the final geometry of the metal complex. The flexible coordination behavior of ligands allows for the formation of a variety of structures, from simple mononuclear complexes to intricate coordination polymers. nih.gov

Structure Property Relationships and Molecular Engineering

Influence of Fluorine Substitution on Electronic and Optical Response

The introduction of two fluorine atoms at the 2 and 3 positions of the quinoxaline (B1680401) core exerts a profound influence on the electronic and optical characteristics of the resulting molecules and polymers. The high electronegativity of fluorine leads to a strong electron-withdrawing inductive effect, which significantly lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgrsc.orgnih.gov This reduction in frontier molecular orbital energy levels is a key strategy for enhancing the open-circuit voltage (Voc) in organic solar cells. nih.gov

For instance, studies on donor-acceptor (D-A) copolymers have demonstrated that incorporating fluorinated quinoxaline units leads to a more stabilized electronic structure compared to their non-fluorinated counterparts. researchgate.net The fluorination of the quinoxaline backbone has been shown to lower the HOMO levels more significantly than the LUMOs, which can lead to a slight widening of the energy bandgap. researchgate.net This effect, however, is beneficial for achieving large Voc values in bulk-heterojunction solar cells. researchgate.net

The impact of fluorination extends to the optical properties as well. Copolymers incorporating difluoroquinoxaline with a naphthalimide substituent have been shown to possess a more defined coplanar structure, which promotes intramolecular charge transfer and results in a greater absorption coefficient compared to non-fluorinated analogues. nih.gov

Below is a table summarizing the effect of fluorine substitution on the energy levels of quinoxaline-based polymers.

PolymerFluorine SubstitutionHOMO (eV)LUMO (eV)Electrochemical Bandgap (eV)
PBCl-MTQFFluorine on quinoxaline-5.06-3.271.79
PBCl-MTQCNCyano on quinoxaline-5.14-3.381.76
PDNBNon-fluorinated BDT-5.49--
PDNB-2FFluorinated BDT-5.60--
QI-2HUnsubstituted-5.80-3.232.57
QI-1FSingly fluorinated-6.05-3.502.55
QI-2FDoubly fluorinated-6.07-3.512.56

Side Chain Engineering and Substituent Effects on Materials Performance

Side-chain engineering is a critical strategy for modulating the solubility, molecular packing, and ultimately, the performance of organic electronic materials. In the context of 2,3-difluoroquinoxaline-based systems, the nature of the side chains can significantly influence intermolecular interactions and blend morphology in thin films. rsc.orgrsc.orgnih.gov

For example, in a series of donor-acceptor copolymers based on benzodithiophene and fluorinated quinoxaline, the degree of branching and dimensionality of the side chains were systematically investigated. nih.gov It was found that linear and 2D conjugated side chains improved thermal stability and optical absorption. nih.gov The introduction of alkylthienyl side chains was effective in lowering the energy levels compared to alkoxyl-substituted analogues, while branched alkoxyl side chains led to a deepening of the HOMO levels relative to linear ones. nih.gov

The choice of substituents on the side chains also plays a crucial role. In one study, two copolymers, PBQ5 and PBQ6, were designed with different side chains on the difluoroquinoxaline unit. This side-chain modification was shown to be an effective strategy for tuning the electronic energy levels, intermolecular interactions, and aggregation morphology of the photovoltaic materials, which is vital for enhancing the power conversion efficiency of organic solar cells. researchgate.net Another study demonstrated that the introduction of chlorine atoms into the side chains of a difluoroquinoxaline-based copolymer donor resulted in a remarkable power conversion efficiency of 16.1% in binary organic solar cells. researchgate.net This highlights that even subtle changes to the side chains can have a profound impact on device performance.

The following table illustrates the impact of side-chain engineering on the performance of organic solar cells based on quinoxaline copolymers.

PolymerSide Chain on QuinoxalinePCE (%)Voc (V)Jsc (mA/cm²)FF (%)
PBDTTS-2FQxFluorinated12.2---
PBDTTS-2ClQxChlorinated16.1---
PBQ5-basedAlkyl15.55---
PBQ6-basedAlkyl-substituted fluorothiophene17.62-77.91-

Molecular Ordering, Orientation, and Blend Morphology in Organic Devices

The arrangement of molecules in the solid state is a critical determinant of charge transport and device performance in organic electronics. The planarity of the molecular backbone, intermolecular interactions, and the resulting blend morphology in bulk-heterojunction solar cells all play a synergistic role.

Fluorination of the quinoxaline core has been shown to promote more compact molecular packing. rsc.org Single-crystal structure analyses of fluorinated and chlorinated quinoxalineimides revealed that these molecules adopt an entirely planar backbone and pack into two-dimensional slipped stacks, which facilitates two-dimensional charge carrier transport. rsc.org The doubly fluorinated or chlorinated quinoxalines, in particular, formed more compact molecular packing in their single-crystal structures through an infinite intermolecular network compared to their unsubstituted counterparts. rsc.org

In the context of organic solar cells, the morphology of the active layer, which consists of a blend of a donor and an acceptor material, is crucial for efficient exciton (B1674681) dissociation and charge transport. The use of fluorinated quinoxaline-based polymer additives has been shown to be an effective strategy for optimizing the active layer morphology in layer-by-layer processed organic solar cells. nih.gov These additives promoted the aggregation of the donor polymer, enhanced the penetration of the acceptor, and facilitated the formation of a vertically phase-separated interpenetrating network, leading to a significant enhancement in device efficiency. nih.gov

The morphology of the blend can be influenced by various factors, including the choice of solvent used for film deposition. rsc.org Optimizing the solvent can lead to a more favorable nanoscale phase separation, which is essential for efficient charge generation and collection. rsc.orgnih.gov

Donor-Acceptor Interactions and Intramolecular Charge Transfer Mechanisms

The donor-acceptor architecture is a cornerstone of modern organic electronics, enabling efficient charge separation and transport. In such systems, the this compound unit serves as a potent electron acceptor due to the strong electron-withdrawing nature of the fluorine atoms.

When paired with a suitable electron donor, molecules containing this compound can exhibit strong intramolecular charge transfer (ICT) upon photoexcitation. This ICT process involves the transfer of an electron from the HOMO, typically localized on the donor moiety, to the LUMO, which is predominantly located on the acceptor unit. The efficiency of this charge transfer is crucial for the operation of organic solar cells and also plays a key role in the mechanism of thermally activated delayed fluorescence (TADF). rsc.orgrsc.orgrsc.org

In TADF emitters, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for efficient reverse intersystem crossing from the triplet state to the singlet state, thereby harvesting triplet excitons for light emission. The twisted geometry often found in D-A molecules helps to minimize this S1-T1 energy gap. Quinoxaline-based derivatives have been successfully employed as acceptors in TADF materials, leading to highly efficient organic light-emitting diodes (OLEDs). rsc.orgrsc.org

The strength of the donor and the nature of the linkage between the donor and acceptor units can be systematically varied to tune the ICT characteristics and, consequently, the emission color and efficiency of TADF emitters. chemrxiv.org

Correlation between Conjugation Length and Optoelectronic Characteristics

The extent of π-conjugation along the backbone of a polymer or oligomer is a fundamental parameter that governs its optoelectronic properties. Generally, increasing the conjugation length leads to a decrease in the HOMO-LUMO gap, resulting in a red-shift of the absorption and emission spectra. nih.gov

In the context of copolymers containing this compound, the effective conjugation length is influenced by both the choice of co-monomers and the planarity of the polymer backbone. The insertion of thiophene (B33073) spacers between the donor and acceptor units, for example, can help to avoid twisting of the polymer backbone due to steric interactions, thereby extending the electronic conjugation along the main chain. mdpi.com

While specific systematic studies on the correlation between conjugation length and optoelectronic characteristics for a homologous series of this compound-based oligomers or polymers are not extensively detailed in the provided search results, the general principles of conjugated polymer chemistry apply. It is well-established that for conjugated polymers, an increase in the number of repeat units leads to a decrease in the energy band gap. wu.ac.th This trend is a direct consequence of the delocalization of the π-electrons over a larger distance, which raises the HOMO energy level and lowers the LUMO energy level. wu.ac.th Therefore, by controlling the degree of polymerization and the planarity of the polymer chain, the absorption spectrum and the electronic bandgap of this compound-based copolymers can be effectively tuned for specific applications.

Biological Activity and Mechanistic Studies in Vitro

Enzyme Inhibition and Receptor Modulation in In Vitro Systems

Derivatives of the quinoxaline (B1680401) scaffold have demonstrated notable activity as enzyme inhibitors and receptor modulators in various in vitro assays.

Enzyme Inhibition:

Quinoxaline derivatives have been investigated as inhibitors of several key enzymes. For instance, novel pyrrolo[3,2-b]quinoxaline derivatives have been synthesized and characterized as potent type II kinase inhibitors. nih.gov These compounds have shown inhibitory activity against tyrosine kinases such as EphA3 and EphB4. nih.gov Differential scanning fluorimetry revealed that these new inhibitors induced a significant thermal shift, indicating strong binding to the kinase. nih.gov Specifically, two novel compounds, 8a and 8b, exhibited pronounced thermal shifts of 17.3 and 19.3 °C, respectively, with the EphA3 kinase. nih.gov

Furthermore, a series of quinoxaline derivatives were synthesized and evaluated as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1). One derivative, 26e , which features bromine substitutions at the 5- and 8-positions of the quinoxaline ring, displayed a potent inhibitory concentration (IC50) of 30.17 nM against ASK1. nih.gov Another compound, 30 , where the R3 and R4 positions were cyclized into a benzene (B151609) ring, also showed significant activity with an IC50 of 69.24 nM. nih.gov

Some quinoxaline 1,4-di-N-oxide derivatives have been studied for their potential to inhibit triosephosphate isomerase (TIM), a key enzyme in the glycolytic pathway of parasites like Taenia solium. mdpi.com While molecular docking studies suggested some compounds could be selective inhibitors, enzymatic assays indicated a low effect on the enzyme's activity, suggesting that the antitaeniasis activity of these derivatives is likely not related to TIM inhibition. mdpi.com

Receptor Modulation:

The interaction of quinoxaline derivatives with cellular receptors has also been a focus of research. For example, certain 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene, which can be considered structurally related to quinoxaline systems, have been identified as potent modulators of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt). nih.gov In a human GAL4-RORγ reporter assay, these compounds acted as inverse agonists, decreasing the affinity of the receptor for its DNA binding site. nih.gov

In Vitro Antimicrobial and Antifungal Investigations

The antimicrobial and antifungal properties of quinoxaline derivatives have been extensively studied, with many compounds showing significant activity against a range of pathogens.

Antimicrobial Activity:

A variety of symmetrically and asymmetrically substituted quinoxalines have been synthesized and screened for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov In one study, compounds 2d and 3c exhibited the highest antibacterial activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 8 μg/mL. nih.gov Compounds 2d , 3c , 4 , and 6a were also highly active against Bacillus subtilis, with an MIC of 16 μg/mL. nih.gov

Novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have also been synthesized and evaluated for their antibacterial properties. nih.gov Many of these compounds showed high activity against Gram-positive strains, including mycobacteria. nih.gov The introduction of a halogen atom at the 6-position of the quinoxaline ring was found to further increase their activity. nih.gov

Antifungal Activity:

Several quinoxaline derivatives have demonstrated promising in vitro antifungal activity. A series of newly synthesized quinoxaline derivatives were evaluated against plant pathogenic fungi, with compounds 5j and 5t exhibiting potent activity against Rhizoctonia solani (RS), with EC50 values of 8.54 and 12.01 μg mL−1, respectively. rsc.org This activity was superior to that of the commercial fungicide azoxystrobin (B1666510) (26.17 μg mL−1). rsc.org

In another study, 2,3-dimethylquinoxaline (B146804) was evaluated against a wide range of pathogenic fungi. researchgate.net It showed the highest activity against Cryptococcus neoformans, with a minimum inhibitory concentration (MIC) of 9 µg/ml. researchgate.net However, its activity against Candida tropicalis was significantly lower, with an MIC of 1125 µg/ml. researchgate.net

Furthermore, 2,3-dioxo-1,2,3,4-tetrahydro quinoxaline-6-sulfonyl benzimidazoles have been screened for their antifungal activity against Aspergillus Niger and Candida Albicans. researchgate.net These compounds showed good antimicrobial activity. researchgate.net

Table 1: In Vitro Antimicrobial and Antifungal Activity of Selected Quinoxaline Derivatives

Compound/Derivative Target Organism Activity Metric Value
5j Rhizoctonia solani EC50 8.54 μg mL−1 rsc.org
5t Rhizoctonia solani EC50 12.01 μg mL−1 rsc.org
2d Escherichia coli MIC 8 μg/mL nih.gov
3c Escherichia coli MIC 8 μg/mL nih.gov
2d Bacillus subtilis MIC 16 μg/mL nih.gov
3c Bacillus subtilis MIC 16 μg/mL nih.gov
4 Bacillus subtilis MIC 16 μg/mL nih.gov
6a Bacillus subtilis MIC 16 μg/mL nih.gov
2,3-dimethylquinoxaline Cryptococcus neoformans MIC 9 µg/ml researchgate.net
2,3-dimethylquinoxaline Candida tropicalis MIC 1125 µg/ml researchgate.net

Antiprotozoal Activity (e.g., In Vitro Trypanocidal Effects)

Quinoxaline derivatives have shown significant promise as antiprotozoal agents, with in vitro studies demonstrating their efficacy against various parasites.

Trypanocidal Effects:

The in vitro trypanocidal activity of quinoline (B57606) derivatives has been evaluated against bloodstream forms of Trypanosoma cruzi. nih.gov Several novel quinolines were found to be more active than the reference drug, benznidazole. nih.gov Five of these compounds displayed 50% effective concentrations (EC50s) of less than 3 μM. nih.gov Against the amastigote form of the parasite, nine quinolines were more effective than benznidazole, with EC50s ranging from 0.1 to 0.6 μM. nih.gov All the tested quinolines were also highly active against African trypanosomes, with EC50s of ≤0.25 μM. nih.gov

Antileishmanial Activity:

2,3-diarylsubstituted quinoxaline derivatives have been investigated for their antileishmanial activity against Leishmania amazonensis. nih.gov The compounds 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) (LSPN329) and 2,3-di-(4-methoxyphenyl)-quinoxaline (LSPN331) showed significant activity against both promastigote and intracellular amastigote forms of the parasite. nih.gov LSPN329 had an IC50 of 5.3 μM against promastigotes, while the IC50s for LSPN329 and LSPN331 against intracellular amastigotes were 16.3 and 19.3 μM, respectively. nih.gov

Activity Against Other Protozoa:

The antiprotozoal activity of n-butyl and iso-butyl esters of quinoxaline-1,4-di-N-oxide (QNO) derivatives has been explored against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. nih.gov The introduction of a trifluoromethyl group at the 3-position of the quinoxaline ring was found to increase the giardicidal activity. nih.gov

Mechanistic Insights into Molecular Interactions with Biological Targets

Research into the mechanisms of action of quinoxaline derivatives has provided insights into their interactions with biological targets at the molecular level.

DNA Interactions:

The mode of action of some quinoxaline derivatives is believed to involve interaction with DNA. nih.gov Studies on novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have confirmed their DNA-damaging nature. nih.gov Furthermore, investigations into antiviral indolo[2,3-b]quinoxaline derivatives have shown that they bind to DNA with high affinity. nih.gov Spectroscopic measurements indicated that the planar aromatic indoloquinoxaline moieties intercalate between the DNA nucleobases. nih.gov These derivatives also showed a preference for binding to AT-rich regions of DNA. nih.gov

Mitochondrial Alterations:

In the context of antileishmanial activity, 2,3-diarylsubstituted quinoxaline derivatives were found to induce significant ultrastructural alterations in Leishmania amazonensis promastigotes. nih.gov These changes included intense mitochondrial swelling, which was associated with hyperpolarization of the mitochondrial membrane potential, an increase in mitochondrial superoxide (B77818) anion concentration, and decreased intracellular ATP levels. nih.gov This suggests that the primary mechanism of action for these compounds involves inducing mitochondrial dysfunction. nih.gov

Kinase Inhibition Mechanism:

For pyrrolo[3,2-b]quinoxaline-based kinase inhibitors, X-ray diffraction analysis has confirmed a type II binding mode. nih.gov This involves the inhibitor binding to the inactive DFG-out conformation of the kinase. nih.gov The pyrrolo[3,2-b]quinoxaline scaffold occupies the ATP binding site, with a phenyl substituent located in a hydrophobic pocket that is formed when the kinase is in this inactive state. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Pathways

The synthesis of quinoxaline (B1680401) derivatives has traditionally been achieved through condensation reactions between ortho-phenylenediamines and 1,2-dicarbonyl compounds. nih.gov While effective, future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic methodologies. A prime focus is on green chemistry approaches to minimize hazardous reagents and waste. researchgate.net

A significant area of development involves the use of versatile building blocks, such as 2,3-dichloroquinoxaline (B139996), which can undergo nucleophilic aromatic substitution (SNAr) reactions with a wide range of nucleophiles to create new carbon-heteroatom bonds (C-N, C-O, C-S). Future pathways for 2,3-Difluoroquinoxaline will likely build on this principle, exploring novel fluorinating agents and catalytic systems that allow for precise and high-yield synthesis. The goal is to move beyond multi-step reactions towards more streamlined, one-pot syntheses that are scalable for industrial and pharmaceutical purposes.

Synthetic ApproachDescriptionFuture Outlook for this compound
Catalytic Condensation Using catalysts like bentonite (B74815) clay, ceric ammonium (B1175870) nitrate (B79036) (CAN), or various phosphates to improve the efficiency of traditional condensation reactions. researchgate.netresearchgate.netDevelopment of fluoro-specific catalysts for direct synthesis, improving yield and reducing reaction times.
Nucleophilic Aromatic Substitution (SNAr) Starting with a di-halogenated precursor (e.g., 2,3-dichloroquinoxaline) and substituting the halogens with various nucleophiles. Exploration of novel and selective fluorinating reagents to efficiently convert precursors into this compound under mild conditions.
Green Chemistry Methods Employing environmentally friendly solvents (like ethanol), reducing reaction times, and using cost-effective reagents to minimize environmental impact. researchgate.netFocus on water-based synthetic routes and energy-efficient reaction conditions (e.g., microwave-assisted synthesis) for producing this compound.

Advanced Computational Modeling for Predictive Material and Biological Design

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and design of new functional molecules. For this compound and its derivatives, advanced computational methods offer a pathway to predict their properties and biological activities before undertaking costly and time-consuming laboratory synthesis.

Computational TechniqueApplication in Quinoxaline ResearchFuture Direction for this compound
Molecular Docking Simulating the binding of quinoxaline derivatives to protein targets to predict antibacterial or anticancer activity. nih.govresearchgate.netDesigning derivatives with enhanced binding affinity and selectivity for specific biological targets, guided by the electronic influence of the fluorine atoms.
Pharmacophore Modeling Developing models of the essential structural features required for a molecule to bind to a specific biological target. nih.govCreating precise pharmacophore models for designing novel therapeutic agents based on the this compound scaffold.
Quantum Mechanics (QM) Calculations Evaluating electronic properties, reactivity, and potential for radical scavenging (antioxidant activity). nih.govPredicting the optoelectronic properties for materials science applications and assessing the metabolic stability and reactivity for drug development.

Exploration of New Device Architectures and Multifunctional Applications

The inherent electronic properties of the quinoxaline ring system make it an attractive candidate for applications in organic electronics. The introduction of two fluorine atoms in the 2 and 3 positions significantly alters the electron density and energy levels of the molecule, opening up possibilities for new device architectures. Future research will focus on harnessing these properties to create advanced electronic and optoelectronic devices.

The strong electron-withdrawing nature of fluorine atoms can enhance the electron-accepting capabilities of the quinoxaline core, making this compound a potential building block for n-type organic semiconductors used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Researchers are exploring how derivatives can be integrated into multifunctional devices, where a single material can exhibit multiple properties, such as electroluminescence and sensing capabilities. The versatility of the quinoxaline scaffold allows for chemical modifications to fine-tune its optical and electronic characteristics, paving the way for its use in flexible electronics, transparent displays, and wearable sensors.

Integration into Hybrid Material Systems and Bio-Inspired Devices

A major emerging paradigm in materials science is the creation of hybrid systems where organic molecules like this compound are integrated with inorganic materials or biological macromolecules. This approach aims to combine the distinct properties of each component to generate novel materials with enhanced functionality. For example, incorporating this compound into a polymer matrix could lead to new composite materials with tailored mechanical, thermal, and electronic properties.

Furthermore, there is growing interest in developing bio-inspired devices that mimic the efficiency and specificity of biological systems. mdpi.com The ability of the quinoxaline scaffold to interact with biological molecules could be leveraged to create advanced biosensors. By functionalizing this compound and immobilizing it on a substrate, it could be used to detect specific biomolecules through changes in optical or electrical signals. This integration of a synthetic molecule into a bio-inspired framework could lead to next-generation diagnostic tools and smart materials that can respond to biological stimuli. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3-Difluoroquinoxaline derivatives?

  • Methodology : Fluorinated quinoxalines are synthesized via cyclocondensation reactions. For example, ethyl 7-oxopyrido[2,3-f]quinoxaline-8-carboxylates are prepared by reacting 7,8-diaminoquinolines with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine, achieving regioselectivity . Fluorinated intermediates like 6-bromo-7-fluoroquinoxaline are also key precursors for cross-coupling reactions .
  • Key Considerations : Monitor reaction conditions (solvent, temperature) to avoid side products. Confirm regiochemistry using NMR and mass spectrometry .

Q. How are spectroscopic techniques (e.g., NMR, UV-Vis) applied to characterize this compound derivatives?

  • Methodology :

  • 19F NMR : Identifies fluorination patterns and electronic environments (e.g., chemical shifts for 6,7-difluoroquinoxaline derivatives appear at δ -120 to -140 ppm) .
  • UV-Vis/PL Spectroscopy : Measures optoelectronic properties. For example, 2,3-bis(9,9-dihexylfluoren-2-yl)-6,7-difluoroquinoxaline (F2Py) exhibits photoluminescence (PL) peaks at 448 nm (film) and 452 nm (solution), with red shifts indicating intermolecular interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., side-chain engineering) optimize this compound-based copolymers for photovoltaics?

  • Methodology :

  • Side-Chain Design : Attaching methyl/phenyl groups to difluoroquinoxaline units and alkyl/ester groups to bithiophene units enhances π-π stacking and charge transport. For instance, PTQ10 (thiophene-difluoroquinoxaline copolymer) achieves a power conversion efficiency (PCE) of 18.55% in solar cells .
  • Table: Performance of Selected Polymers
PolymerPCE (%)Key Modification
PTQ1018.55Thiophene donor
PBQ1016.34Fluorinated BDTT
PQSi0516.32Siloxane side chains

Q. How can contradictions in reported HOMO energy levels of difluoroquinoxaline-based materials be resolved?

  • Methodology :

  • Standardization : Use consistent measurement techniques (e.g., cyclic voltammetry vs. ultraviolet photoelectron spectroscopy). For example, PTQ10 exhibits a HOMO of -5.4 eV, while PBQ10 (with alkoxy substituents) shows a deeper HOMO (-5.6 eV) due to electron-withdrawing effects .
  • Data Validation : Cross-reference with theoretical calculations (DFT) to confirm experimental trends .

Q. What strategies address low solubility of this compound derivatives in organic semiconductors?

  • Methodology :

  • Side-Chain Functionalization : Introduce alkyl or alkoxy groups (e.g., 2-ethylhexyloxy) to improve solubility without disrupting conjugation. For example, 5,8-bis(5-bromothiophen-2-yl)-6,7-difluoroquinoxaline derivatives maintain solubility in chloroform for solution processing .
  • Co-Solvent Systems : Use mixed solvents (e.g., chloroform:1,2-dichlorobenzene) to enhance film morphology .

Data Analysis & Experimental Design

Q. How can researchers analyze conflicting data on fluorination effects in quinoxaline-based optoelectronics?

  • Methodology :

  • Controlled Studies : Compare fluorinated vs. non-fluorinated analogs (e.g., replacing fluorine with hydrogen) to isolate electronic effects. For instance, difluoroquinoxaline units in PTQ10 reduce recombination losses compared to non-fluorinated counterparts .
  • Statistical Tools : Apply multivariate analysis to decouple side-chain and fluorination impacts on device metrics (e.g., Jsc, Voc) .

Q. What experimental protocols ensure reproducibility in synthesizing this compound derivatives?

  • Best Practices :

  • Purification : Use column chromatography (silica gel, hexane:EtOAc gradient) followed by recrystallization.
  • Quality Control : Validate intermediates via melting point, HPLC, and elemental analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.